4-(3-Bromoprop-1-yn-1-yl)phenyl acetate

Description

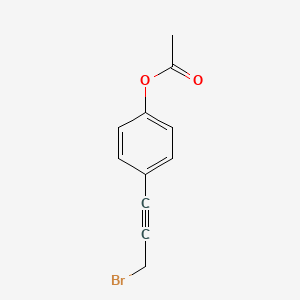

4-(3-Bromoprop-1-yn-1-yl)phenyl acetate (CAS: 2922283-63-2) is a synthetic organic compound with the molecular formula C₁₁H₉BrO₂ and a molecular weight of 253.09 g/mol. Its structure features a phenyl acetate core substituted with a 3-bromopropynyl group at the para position (Figure 1). This compound is stored under inert conditions at room temperature, with safety data including GHS hazard classifications (e.g., H315, H319, H335 for skin/eye irritation and respiratory sensitization) .

Its primary application lies in synthetic chemistry as a precursor for complex molecules. For example, it reacts with sulfonamide derivatives to synthesize methyl 4-(3-((4-methyl-N-((2-oxo-1-vinylcyclobutyl)methyl)phenyl)sulfonamido)prop-1-yn-1-yl)benzoate (1j) and analogous compounds, achieving yields of 42% and 32% under optimized conditions .

Propriétés

IUPAC Name |

[4-(3-bromoprop-1-ynyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h4-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCOTLXBIUTZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C#CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromoprop-1-yn-1-yl)phenyl acetate typically involves the reaction of phenyl acetate with 3-bromoprop-1-yne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where phenyl acetate is reacted with 3-bromoprop-1-yne in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for 4-(3-Bromoprop-1-yn-1-yl)phenyl acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Bromoprop-1-yn-1-yl)phenyl acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions to achieve oxidation.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl acetates depending on the nucleophile used.

Oxidation Reactions: Products include epoxides and other oxidized derivatives.

Reduction Reactions: Products include alkenes and alkanes.

Applications De Recherche Scientifique

4-(3-Bromoprop-1-yn-1-yl)phenyl acetate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential biological activities.

Mécanisme D'action

The mechanism of action of 4-(3-Bromoprop-1-yn-1-yl)phenyl acetate involves its ability to undergo various chemical reactions, which can lead to the formation of bioactive molecules. The bromine atom in the compound can participate in substitution reactions, leading to the formation of new compounds with potential biological activities . The triple bond in the 3-bromoprop-1-yn-1-yl group can also undergo addition reactions, further contributing to its reactivity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural motifs with 4-(3-bromoprop-1-yn-1-yl)phenyl acetate, enabling comparisons of reactivity, applications, and physicochemical properties:

*Inferred from storage conditions in inert atmosphere .

Key Observations :

- Bromoalkyne vs. Hydroxypropene: The bromoalkyne group in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Sonogashira couplings) . In contrast, 4-[(E)-3-hydroxyprop-1-enyl]phenyl acetate, isolated from Alpinia galanga, contains a hydroxylated double bond, which promotes hydrogen bonding and reduces electrophilicity. This structural difference limits its synthetic utility but may confer biological activity .

- Chlorosulfonyl vs. Bromoalkyne : The chlorosulfonyl group in [4-(chlorosulfonyl)phenyl]methyl acetate introduces strong electron-withdrawing effects, enabling nucleophilic substitutions (e.g., sulfonamide formation). However, the bromoalkyne group offers distinct reactivity in alkyne-based transformations .

- Para-Cresyl Substitution : Para-cresyl phenyl acetate lacks halogen or unsaturated bonds, resulting in lower reactivity. Its simple ester structure and floral aroma make it suitable for perfumes .

Physicochemical and Reactivity Comparisons

Melting Points and Stability :

- The target compound’s derivatives (e.g., 1j and 1k) exhibit melting points of 104.9–106.1°C and 100.1–102.9°C , respectively, indicative of crystalline solid states .

- [4-(Chlorosulfonyl)phenyl]methyl acetate is a liquid, reflecting lower intermolecular forces due to its chlorosulfonyl group .

Reactivity :

- Bromoalkyne : Participates in palladium-catalyzed couplings and nucleophilic substitutions. The bromine atom acts as a leaving group, while the alkyne enables cycloadditions .

- Hydroxypropene : The hydroxyl group undergoes oxidation or esterification, but the conjugated double bond may participate in Diels-Alder reactions .

- Chlorosulfonyl : Reacts with amines to form sulfonamides, a key step in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.